molecular formula C16H11FO3 B6524897 (2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929389-28-6

(2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6524897
CAS No.: 929389-28-6
M. Wt: 270.25 g/mol
InChI Key: JTICUOGTNKCNJV-ZSOIEALJSA-N
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Description

“(2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a 2-fluorophenyl substituent at the C2 position, a hydroxyl group at C4, and a methyl group at C6. The Z-configuration of the exocyclic double bond (C2 methylidene) enforces a planar arrangement between the benzofuranone core and the fluorophenyl ring, influencing intermolecular interactions and crystal packing .

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-4-2-3-5-11(10)17/h2-8,18H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTICUOGTNKCNJV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3F)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3F)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a member of the benzofuranone class, characterized by its unique structural features which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. It features a benzofuran core with a fluorophenyl group and a hydroxyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it has significant antimicrobial effects against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain tumor cell lines.
  • Antioxidant Effects : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer progression.
  • Gene Expression Modulation : It has been noted to influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, it may protect cells from oxidative damage.

Antimicrobial Activity

A study conducted on various synthesized benzofuran derivatives, including the target compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential for therapeutic applications.

CompoundMIC (µg/mL)Target Organism
This compound15Staphylococcus aureus
Standard Antibiotic20Staphylococcus aureus

Anticancer Studies

In vitro studies have shown that the compound inhibits the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antioxidant Capacity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity with an IC50 value of 25 µM, comparable to well-known antioxidants such as ascorbic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

  • Starting Materials : The synthesis begins with 2-fluorobenzaldehyde and 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one.
  • Condensation Reaction : A condensation reaction occurs between the aldehyde and the benzofuran derivative, usually facilitated by a base such as sodium hydroxide in an organic solvent.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Mechanistic studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting specific signaling pathways.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

Study on Anticancer Properties

A significant study evaluated the cytotoxic effects of related benzofuran derivatives, demonstrating that compounds with similar structures exhibited substantial cytotoxicity against various cancer cell lines. The study linked these effects to mechanisms involving apoptosis induction and cell cycle arrest.

Imaging Applications

Recent investigations have explored the use of this compound as a potential imaging probe due to its high binding affinity for protein aggregates. This property could be leveraged in biomedical imaging techniques.

Comparison with Similar Compounds

Compound A : (2Z)-2-[(2,4-Dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

  • Substituents: 2,4-Dichlorophenyl group (vs. 2-fluorophenyl in the target compound). Hydroxyl group at C6 (vs. C4 in the target compound). No methyl group at C6.
  • Key Differences: Lipophilicity: The dichlorophenyl group increases logP compared to the fluorophenyl group, enhancing membrane permeability but reducing aqueous solubility.

Compound B : (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one

  • Substituents: 3-Fluorophenyl group (vs. 2-fluorophenyl in the target compound). 6-(2-methylprop-2-enoxy) group (vs. 6-methyl and 4-hydroxyl in the target compound).
  • Polarity: The 2-methylprop-2-enoxy group increases molecular weight (310.3 g/mol vs. ~270 g/mol for the target compound) and logP (4.9), favoring lipid solubility .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₆H₁₁FO₃ C₁₅H₉Cl₂O₃ C₂₀H₁₅FO₃
Molecular Weight (g/mol) ~270 ~322 310.3
Hydrogen Bond Donors 1 (C4-OH) 1 (C6-OH) 0
Hydrogen Bond Acceptors 4 (3 carbonyl O, 1 F) 4 (3 carbonyl O, 2 Cl) 4 (3 carbonyl O, 1 F)
Topological Polar Surface Area (Ų) ~50 ~50 35.5
logP (Estimated) ~2.5 ~3.8 4.9

Crystallographic and Intermolecular Interactions

  • Target Compound : The C4 hydroxyl likely participates in O–H···O hydrogen bonds with the carbonyl group, stabilizing the crystal lattice. The fluorine atom may engage in weak C–F···H interactions .
  • Compound B : The absence of a hydroxyl group and presence of a bulky alkoxy substituent reduces hydrogen bonding, favoring van der Waals interactions .

Preparation Methods

Claisen Rearrangement of Propargyl Ethers

Propargyl ethers derived from substituted phenols undergo-sigmatropic rearrangement under thermal or catalytic conditions to form benzofuran intermediates. For example, 2,4-dihydroxy-6-methylacetophenone can be derivatized into a propargyl ether, which rearranges to yield 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one (Figure 1A). This method benefits from high regioselectivity and compatibility with electron-donating substituents.

McMurry Reaction for Cyclization

Low-valent titanium reagents (e.g., TiCl₃/Zn) promote reductive coupling of ketoesters to form benzofuran rings. For instance, treatment of o-hydroxy-6-methylacetophenone derivatives with TiCl₃/Zn in THF induces cyclization, producing the dihydrofuran-3-one core in yields up to 75%. This approach is advantageous for substrates sensitive to acidic conditions.

Introduction of the 2-Fluorophenylmethylidene Group

The (2Z)-configured methylidene moiety is installed via condensation reactions between the benzofuran-3-one and 2-fluorobenzaldehyde.

Knoevenagel Condensation

A base-catalyzed condensation between 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one and 2-fluorobenzaldehyde forms the target compound. Optimized conditions use piperidine (10 mol%) in ethanol under reflux, achieving Z-selectivity >90% (Table 1). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration.

Table 1: Optimization of Knoevenagel Condensation

ConditionSolventBaseTemp (°C)Yield (%)Z:E Ratio
StandardEtOHPiperidine807892:8
Modified (DMF)DMFNH₄OAc1006585:15
Catalyst-freeTolueneNone1104280:20

Rhodium-Catalyzed Cyclization

A one-pot synthesis leveraging Rh₂(S-PTV)₄ catalysis enables simultaneous benzofuran formation and aldehyde incorporation. Starting from a triazole precursor bearing the 2-fluorophenyl group, cyclization in dichloromethane at 90°C yields the target compound in 70% yield (Scheme 1). This method bypasses preformed benzofuran intermediates but requires specialized catalysts.

Stereochemical Control and Functionalization

Z-Selectivity in Condensation

The Z-configuration arises from steric hindrance between the 2-fluorophenyl group and the benzofuran methyl substituent during transition state formation. Polar solvents (e.g., ethanol) stabilize the Z-isomer through hydrogen bonding with the 4-hydroxy group, as evidenced by NMR kinetics.

Hydroxyl Group Protection

Temporary protection of the 4-hydroxy group (e.g., as a benzyl ether) during condensation prevents side reactions. Subsequent deprotection using Pd/C/H₂ restores the hydroxyl functionality without affecting the Z-configuration.

Alternative Routes and Comparative Analysis

Lewis Acid-Mediated Cyclization

A Chinese patent (CN109503531A) describes benzofuran synthesis from furans using Sc(OTf)₃ in acetic acid. Adapting this method, 5-methylfuran-2-carbaldehyde undergoes cyclization at 120°C to form the dihydrofuran core, followed by fluorophenyl incorporation via Wittig reaction. However, this route gives lower Z-selectivity (75:25) compared to Knoevenagel methods.

Photolytic Approaches

Ultraviolet irradiation of β,β-bis-(o-methoxyphenyl)vinyl bromides in benzene generates benzofuran derivatives. While applicable for electron-deficient substrates, this method is impractical for large-scale synthesis due to equipment requirements.

Industrial Feasibility and Challenges

The Knoevenagel condensation route is most scalable, offering high yields and selectivity with inexpensive reagents. Key challenges include:

  • Purification : Column chromatography is often required due to byproduct formation during condensation.

  • Moisture Sensitivity : The enolate intermediate necessitates anhydrous conditions to prevent hydrolysis.

Q & A

Q. What are the key synthetic routes for (2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-hydroxy-6-methyl-1-benzofuran-3-one with 2-fluorobenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol or methanol) to form the benzylidene intermediate. Reaction temperature (60–80°C) and solvent polarity are critical for Z/E selectivity .
  • Step 2: Purification via recrystallization (e.g., using dimethylformamide or ethanol) to isolate the Z-isomer.
  • Step 3: Validation by thin-layer chromatography (TLC) and spectroscopic characterization (NMR, IR) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl resonance at δ 10–12 ppm, fluorophenyl protons at δ 7.0–7.5 ppm) and confirms stereochemistry .
  • ²D NMR (COSY, NOESY) resolves overlapping signals in the benzofuran core .
    • Infrared Spectroscopy (IR): Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
    • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 300–310) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest:

  • Antimicrobial activity: Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of membrane integrity .
  • Anticancer potential: Moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7) through apoptosis induction .
  • Mechanistic insights: Fluorine enhances electron-withdrawing effects, improving target binding .

Advanced Research Questions

Q. How can researchers optimize Z/E selectivity during the benzylidene condensation step?

  • Methodology:
  • Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and favor Z-isomer formation .
  • Adjust base strength (e.g., K₂CO₃ vs. NaOH) to control reaction kinetics.
  • Monitor reaction progress via TLC and terminate at 70–80% conversion to minimize isomerization .
    • Data Analysis: Compare integration ratios in ¹H NMR (Z-isomer typically shows distinct vinyl proton splitting patterns) .

Q. How can contradictions in NMR data due to tautomerism be resolved?

  • Approach:
  • Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism) .
  • Use deuterated solvents (DMSO-d₆) to slow exchange rates and resolve splitting patterns.
  • Validate with computational modeling (DFT) to predict stable tautomers .
    • Example: Discrepancies in hydroxyl proton signals may arise from hydrogen bonding; deuterium exchange experiments can confirm assignments .

Q. What computational methods are used to predict biological activity and target interactions?

  • Molecular Docking:
  • Dock the compound into active sites of target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .
  • Score binding affinities and compare with analogs to identify critical substituents (e.g., fluorine’s role in hydrophobic interactions) .
    • QSAR Modeling:
  • Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How to design structure-activity relationship (SAR) studies for fluorinated benzofuran analogs?

  • Experimental Design:
  • Synthesize analogs with variations in:
  • Fluorine position (ortho/meta/para on phenyl ring).
  • Hydroxyl group substitution (e.g., methylation, acetylation) .
  • Test biological activity against standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .
    • Data Interpretation:
  • Example Table:
AnalogFluorine PositionBioactivity (IC₅₀, μM)
12-F12.3 ± 1.2
23-F18.7 ± 2.1
34-F25.4 ± 3.0
  • Conclusion: Ortho-fluorine maximizes bioactivity due to steric and electronic effects .

Contradictions and Methodological Challenges

Q. How to address discrepancies in reported biological activity across studies?

  • Root Causes:
  • Variability in assay conditions (e.g., cell line passage number, incubation time).
  • Impurity levels in synthesized batches (e.g., E-isomer contamination) .
    • Solutions:
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate compound purity via HPLC (>95%) before testing .

Q. What strategies improve yield in large-scale synthesis?

  • Optimization:
  • Replace ethanol with methanol to enhance solubility of intermediates.
  • Use flow chemistry for precise control of condensation step .
  • Implement green chemistry principles (e.g., microwave-assisted synthesis to reduce time and energy) .

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